molecular formula C11H11F3N2O2 B2929488 5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one CAS No. 2175979-15-2

5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one

Cat. No. B2929488
CAS RN: 2175979-15-2
M. Wt: 260.216
InChI Key: DLDRQJODNDNMGU-UHFFFAOYSA-N
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Description

The compound “5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethylpyridine group, which is thought to bestow many of the distinctive physical-chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of such compounds typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Trifluoromethylpyridine groups can be introduced into other molecules through various synthetic methods, one of which involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoromethylpyridine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethylpyridine group contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Pyrrolidin-2-one Derivatives in Drug Discovery

Pyrrolidine in Drug Discovery A Versatile Scaffold for Novel Biologically Active Compounds

This review emphasizes the utility of the pyrrolidine ring, a saturated five-membered ring containing nitrogen, as a core scaffold in the design of bioactive molecules for treating various diseases. The pyrrolidine ring's non-planarity and sp3-hybridization allow for extensive exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional molecular coverage. The paper discusses the synthesis, biological activities, and structure-activity relationships (SAR) of pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and prolinol derivatives, highlighting their significance in medicinal chemistry and potential therapeutic applications (Li Petri et al., 2021).

Stereochemistry of Phenylpiracetam and Its Methyl Derivative Improvement of the Pharmacological Profile

This review focuses on the design, synthesis, and biological activity of enantiomerically pure derivatives of phenylpiracetam, showcasing the critical role of stereochemistry in determining the biological properties of drug candidates. The paper provides insights into the pharmacological advantages of specific stereoisomers, underscoring the importance of precise stereochemical control in the development of more effective and selective pharmacological agents (Veinberg et al., 2015).

properties

IUPAC Name

5-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-3-4-15-10(5-7)18-6-8-1-2-9(17)16-8/h3-5,8H,1-2,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDRQJODNDNMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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